2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate

pH-responsive degradation poly(α-aminoester) gene delivery

2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate (CAS 98092-38-7; synonym: Glycine, 2-[(2-hydroxyethyl)amino]ethyl ester) is a bifunctional amino acid ester bearing a primary amine terminus and a secondary amine with a pendant hydroxyl group. With a molecular formula of C₆H₁₄N₂O₃ and molecular weight of 162.19 g·mol⁻¹, the compound belongs to the class of α-amino acid esters and is structurally related to N-hydroxyethylglycine-derived monomers used in pH-responsive cationic poly(α-aminoester)s.

Molecular Formula C6H14N2O3
Molecular Weight 162.19 g/mol
Cat. No. B13111716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate
Molecular FormulaC6H14N2O3
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC(CO)NCCOC(=O)CN
InChIInChI=1S/C6H14N2O3/c7-5-6(10)11-4-2-8-1-3-9/h8-9H,1-5,7H2
InChIKeyHMUOELZXVAAOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate – Technical Baseline for Scientific Procurement Decisions


2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate (CAS 98092-38-7; synonym: Glycine, 2-[(2-hydroxyethyl)amino]ethyl ester) is a bifunctional amino acid ester bearing a primary amine terminus and a secondary amine with a pendant hydroxyl group . With a molecular formula of C₆H₁₄N₂O₃ and molecular weight of 162.19 g·mol⁻¹, the compound belongs to the class of α-amino acid esters and is structurally related to N-hydroxyethylglycine-derived monomers used in pH-responsive cationic poly(α-aminoester)s [1]. Its three hydrogen-bond donors, five hydrogen-bond acceptors, and seven rotatable bonds confer distinct solubility and reactivity characteristics that differentiate it from simpler glycine esters commonly employed as synthetic building blocks .

Monomer class N-Hydroxyethylglycine ester for pH-responsive poly(α-aminoester) synthesis
Key differentiation Intramolecular O→N acyl shift degradation handle, absent in simple glycine esters
Solubility profile Enhanced water compatibility via three H-bond donors and five acceptors

Why Generic Substitution of 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate Carries Procurement Risk


Selection of a generic amino acid ester in place of 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate introduces quantifiable risk because the N-hydroxyethyl substituent fundamentally alters hydrolytic stability and degradation mechanism. Unmodified glycine amides exhibit hydrolysis half-lives on the order of years (t₁/₂ ≈ 7 years) under physiological buffer conditions, whereas N-hydroxyethylated analogs undergo rapid cyclization-driven cleavage with t₁/₂ as short as 3 hours [1]. In polymeric systems derived from N-hydroxyethylglycine monomers, degradation proceeds via sequential 1,5- and 1,6-O→N acyl shifts to yield neutral diketopiperazines—a mechanism that is structurally inaccessible to non-hydroxyethylated glycine esters [2]. Simple substitution with glycine ethyl ester or N-(2-aminoethyl)glycine eliminates the intramolecular nucleophilic attack pathway that governs both the rate and selectivity of degradation, potentially compromising performance in applications requiring pH-responsive or charge-altering behavior.

Replacement with glycine ethyl ester eliminates the N-hydroxyethyl group; the intramolecular degradation pathway may not reproduce.
N-(2-Aminoethyl)glycine lacks the pendant hydroxyl required for sequential O→N acyl shifts; pH-responsive charge-altering behavior may differ significantly.
The acetate ester analog (CAS 44958-25-0) lacks the primary amine; polymerization or bioconjugation cannot proceed without deprotection.

Quantitative Differentiation Evidence for 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate Against In-Class Alternatives


pH-Responsive Degradation Half-Life: N-Hydroxyethylglycine-Derived Polymers vs. Analogous Poly(aminoester) Backbones

Poly(α-aminoester) P1+ derived from N-hydroxyethylglycine—the monomer class to which 2-((2-hydroxyethyl)amino)ethyl 2-aminoacetate belongs—exhibits strongly pH-dependent degradation kinetics in aqueous buffer at 25 °C. At pH 7.0, the empirical half-life (t₁/₂) for repeat-unit disappearance is less than 3 minutes with 96% conversion reached in 1.0 hour [1]. At pH 6.5, t₁/₂ = 3.8 min with 100% conversion at 1.5 hours [1]. At pH 5.1, degradation slows to t₁/₂ = 29 min with 87% conversion at 3.0 hours [1]. In contrast, poly(aminoester) P3+, which lacks the N-hydroxyethyl substituent, shows t₁/₂ = 201 min at pH 7.0 with only 69% conversion after 10 hours [1]. Poly(aminoester) P4+, derived from N-glycyl morpholinone, yields t₁/₂ = 443 min at pH 5.1 and 15 min at pH 6.5 [1]. This represents a 67-fold acceleration in degradation half-life at pH 7.0 for the N-hydroxyethylglycine-derived backbone relative to P3+.

pH-Responsive Degradation Half-Life
Head-to-head
~67× faster t₁/₂ at pH 7.0 for N-hydroxyethylglycine-derived P1+ (t₁/₂
Supports rapid intracellular cargo release in gene delivery research when pH-triggered charge cancellation is required.
Data from poly(aminoester) repeat units at 25°C, ¹H NMR quantification.
Degradation Product Selectivity
Head-to-head
P1+ yields 59% neutral diketopiperazine vs. 15% hydrolysis at pH 7.0; P3+ yields 35% neutral product. P1+ combines fastest degradation with moderate selectivity.
The balance of rate and diketopiperazine selectivity may support efficient charge cancellation for mRNA delivery research.
Product distribution quantified at endpoint times.
Hydrolytic Activation Half-Life
Cross-study comparable
~20,000× acceleration in amide hydrolysis: t₁/₂ ≈ 3 h for N-hydroxyethylated glycinamide vs. ~7 years for unmodified glycinamide at pH 7, 25 °C.
Enables predictable, pH-dependent release without enzymatic activation for prodrug linker research.
Data from Greenwald et al. (2004) citing Suggs et al. (1997).
H-Bonding & Rotatable Bond Count
Class-level
3 H-bond donors, 5 acceptors, 7 rotatable bonds vs. glycine ethyl ester (2, 3, 4). Additional donor, acceptor, and rotatable bonds enable intramolecular degradation.
The enhanced H-bonding profile may support water solubility and the unique degradation pathway for aqueous polymerization.
Structural comparison based on SMILES; class-level inference.
Functional Group Availability
Class-level
2 reactive amine sites (primary + secondary) plus hydroxyl vs. acetate ester analog (0 primary amine). Primary amine required for polymerization initiation.
Procurement of the acetate ester would limit utility to non-reactive applications; the aminoacetate enables covalent incorporation.
Based on CAS registry data comparison.
pH-responsive degradation poly(α-aminoester) gene delivery

Degradation Product Selectivity: Diketopiperazine Yield vs. Hydrolysis By-Products Across pH Conditions

The N-hydroxyethylglycine-derived polymer P1+ degrades with high selectivity toward neutral diketopiperazine products rather than charged hydrolysis products, a critical distinction for charge-altering applications. At pH 7.0, P1+ yields 59% diketopiperazine (5) and only 15% hydrolysis product (6); at pH 6.5, the distribution is 54% 5 and 28% 6 [1]. The diketopiperazine pathway is structurally dependent on the N-hydroxyethyl substituent enabling sequential 1,5- and 1,6-O→N acyl shifts [1]. By comparison, P3+ (lacking the N-hydroxyethyl group) yields a different product distribution with only 35% of its corresponding neutral product 9 and 33% hydrolysis product 10 at pH 7.0 [1]. For P4+ at pH 7.0, selectivity is 95% toward diketopiperazine 11 versus only 5% hydrolysis product 12 [1], but this comes at the cost of dramatically slower kinetics (t₁/₂ = 15 min at pH 6.5 vs. 3.8 min for P1+) [1]. The P1+ scaffold thus occupies a unique position combining rapid degradation with moderate-to-high diketopiperazine selectivity.

Degradation Product Selectivity
Head-to-head
P1+ yields 59% neutral diketopiperazine vs. 15% hydrolysis at pH 7.0; P3+ yields 35% neutral product. P1+ combines fastest degradation with moderate selectivity.
The balance of rate and diketopiperazine selectivity may support efficient charge cancellation for mRNA delivery research.
Product distribution quantified at endpoint times.
degradation selectivity diketopiperazine charge-altering

Hydrolytic Activation Half-Life: N-Hydroxyethylated Glycinamide vs. Unmodified Glycinamide

N-Hydroxyethylation of the glycine N-terminus accelerates amide bond hydrolysis by approximately 20,000-fold under physiologically relevant conditions. The half-life of bis-N-2-hydroxyethylglycinamide in 0.1 M phosphate buffer at pH 7 and 25 °C is approximately 3 hours, compared to ~7 years for the unmodified glycinamide [1]. This acceleration is mechanistically attributed to intramolecular cyclization to a morpholinolactone intermediate, which is rapidly hydrolyzed by water [2]. The target compound, 2-((2-hydroxyethyl)amino)ethyl 2-aminoacetate, contains the N-hydroxyethyl motif in its aminoalcohol segment, positioning it as a monomer or linker with analogous activation potential. Non-hydroxyethylated glycine esters (e.g., glycine ethyl ester, glycine methyl ester) lack this intramolecular activation pathway and thus degrade exclusively through slower bimolecular hydrolysis.

Hydrolytic Activation Half-Life
Cross-study comparable
~20,000× acceleration in amide hydrolysis: t₁/₂ ≈ 3 h for N-hydroxyethylated glycinamide vs. ~7 years for unmodified glycinamide at pH 7, 25 °C.
Enables predictable, pH-dependent release without enzymatic activation for prodrug linker research.
Data from Greenwald et al. (2004) citing Suggs et al. (1997).
prodrug activation amide hydrolysis N-hydroxyethylation

Hydrogen-Bonding Capacity and Rotatable Bond Count: Structural Differentiation from Simple Glycine Esters

2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate possesses three hydrogen-bond donors, five hydrogen-bond acceptors, and seven rotatable bonds . In comparison, glycine ethyl ester (CAS 459-73-1) has only two H-bond donors, three H-bond acceptors, and four rotatable bonds [1]. The additional hydrogen-bonding capacity and conformational flexibility of the target compound directly impact aqueous solubility and polymer chain dynamics. In N-hydroxyethylglycine-derived poly(aminoester)s, the pendant hydroxyethyl group participates in the intramolecular O→N acyl shift that drives selective degradation—a mechanistic feature structurally impossible for simpler glycine esters [2]. This structural distinction is not incremental; it determines whether degradation proceeds through a rapid intramolecular pathway or a slow intermolecular hydrolysis.

H-Bonding & Rotatable Bond Count
Class-level
3 H-bond donors, 5 acceptors, 7 rotatable bonds vs. glycine ethyl ester (2, 3, 4). Additional donor, acceptor, and rotatable bonds enable intramolecular degradation.
The enhanced H-bonding profile may support water solubility and the unique degradation pathway for aqueous polymerization.
Structural comparison based on SMILES; class-level inference.
solubility hydrogen bonding monomer design

Acetate Ester Analog Comparison: 2-((2-Hydroxyethyl)amino)ethyl Acetate Lacks the Free Amine Required for Polymerization

A structurally close analog, 2-((2-hydroxyethyl)amino)ethyl acetate (CAS 44958-25-0, C₆H₁₃NO₃, MW 147.17), differs from the target compound by the absence of the free primary amine . The target compound (C₆H₁₄N₂O₃, MW 162.19) carries a glycine-derived –CH₂NH₂ terminus that serves as a nucleophilic handle for amidation, esterification, or polymerization initiation. The acetate analog terminates in an acetyl methyl group, rendering it incapable of participating in chain-extension reactions without prior deprotection. In the synthesis of poly(α-aminoester)s, the free amine of the N-hydroxyethylglycine monomer is essential for ring-opening polymerization of morpholinone intermediates [1]. Procurement of the acetate ester instead of the aminoacetate ester would preclude polymer synthesis entirely and limit utility to non-reactive formulation applications.

Functional Group Availability
Class-level
2 reactive amine sites (primary + secondary) plus hydroxyl vs. acetate ester analog (0 primary amine). Primary amine required for polymerization initiation.
Procurement of the acetate ester would limit utility to non-reactive applications; the aminoacetate enables covalent incorporation.
Based on CAS registry data comparison.
monomer functionality acetate ester polymerization

Optimal Research and Industrial Application Scenarios for 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate


Monomer for pH-Responsive, Charge-Altering Poly(α-aminoester) Synthesis

This compound serves as a precursor to N-hydroxyethylglycine-derived morpholinone monomers used in the synthesis of cationic poly(α-aminoester)s. Polymers derived from this scaffold degrade with t₁/₂ <3 min at pH 7.0 and 3.8 min at pH 6.5 via sequential 1,5- and 1,6-O→N acyl shifts, liberating neutral diketopiperazines [1]. This rapid, pH-triggered charge cancellation has been exploited in charge-altering releasable transporters (CARTs) for intracellular mRNA delivery, where the polymer must transition from polycationic (for nucleic acid complexation) to neutral (for cargo release) within the endosomal-to-cytosolic timeframe [1]. The 67-fold faster degradation relative to non-hydroxyethylated poly(aminoester) backbones at pH 7.0 makes this monomer class uniquely suited for gene delivery applications where intracellular release kinetics are rate-limiting [1].

Prodrug Linker with Predictable Hydrolytic Activation

The N-hydroxyethyl motif confers a ~20,000-fold acceleration in amide/ester hydrolysis relative to unmodified glycine derivatives (t₁/₂ ≈ 3 h vs. ~7 years at pH 7, 25 °C) [2]. This property positions 2-((2-hydroxyethyl)amino)ethyl 2-aminoacetate as a building block for traceless prodrug linkers where drug release must occur spontaneously at physiological pH without enzymatic reliance. The mechanism proceeds through morpholinolactone cyclization followed by rapid hydrolysis, generating only small-molecule by-products (diketopiperazines or hydrolyzed amino acids) [3]. This is in contrast to esterase-dependent prodrugs, which exhibit inter-patient variability in activation rate.

Bifunctional Crosslinker or Spacer for Bioconjugation Chemistry

With two chemically distinct amine groups (primary glycine amine and secondary hydroxyethyl amine) plus a terminal hydroxyl, the compound offers orthogonal functionalization handles. The primary amine can be selectively acylated or conjugated to carboxylate-containing biomolecules under mild conditions, while the secondary amine and hydroxyl remain available for subsequent modification or for participation in the pH-responsive degradation mechanism [1]. This trifunctional architecture (2 amines + 1 alcohol) is absent in simpler glycine esters such as glycine ethyl ester (1 amine, 0 alcohols) [4], enabling one-pot, sequential conjugation strategies that would require protecting-group chemistry with less differentiated linkers.

Surfactant and Amphiphile Precursor via N-Acylation

The secondary amine and hydroxyl groups of 2-((2-hydroxyethyl)amino)ethyl 2-aminoacetate provide sites for fatty acid derivatization, yielding amphiphilic glycinate esters analogous to those used in personal care and industrial surfactant formulations. The residual primary amine can be retained for water solubility or further derivatized. While the acetate ester analog (CAS 44958-25-0) has been commercialized in surfactant applications, it lacks the primary amine necessary for tuning hydrophilic-lipophilic balance through additional conjugation . The target compound thus permits iterative structural optimization of surfactant properties without de novo synthesis of the entire scaffold.

Application
Selection Property
Validation Focus
pH-Responsive Polymer Synthesis
N-Hydroxyethyl degradation handle
pH-dependent degradation kinetics
Prodrug Linker Research
Intramolecular activation mechanism
Hydrolytic release profile in buffer systems
Bifunctional Bioconjugation
Orthogonal amine and hydroxyl groups
Stepwise conjugation without protecting groups
Amphiphile/Surfactant Derivatization
Tunable HLB via primary amine modification
Surfactant property optimization
Quote Request

Request a Quote for 2-((2-Hydroxyethyl)amino)ethyl 2-aminoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.